[(2-Methylsulfonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
2-(2-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSERZVOLWEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This method is widely cited in patent CN1038584C and related literature as a robust route for methylsulfonylbenzoic acids.
Multi-step Synthesis via Sulfonylation and Oxidation
Another approach involves multi-step synthesis starting from chlorobenzene derivatives, involving sulfonylation, oxidation, and further functional group transformations.
Key Steps
- Sulfonylation: Chlorobenzene is sulfonylated with methylbenzene-1-sulfonyl chloride in the presence of aluminum chloride catalyst at reflux to produce 1-chloro-4-tosylbenzene.
- Oxidation: The sulfone intermediate is oxidized using chromium trioxide (CrO3) in glacial acetic acid under reflux to yield the sulfonylbenzoic acid.
- Conversion to Acid Chloride: The benzoic acid is converted to benzoyl chloride using thionyl dichloride.
- Further Functionalization: The acid chloride can then be used for acylation reactions to introduce additional substituents or form amides.
Reaction Yields
- Sulfonylation and oxidation steps typically proceed with yields above 85%.
- The acid chloride formation and subsequent acylation steps report yields around 90%, indicating efficient transformations.
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | AlCl3 catalyst, reflux | >85 |
| Oxidation | CrO3 in glacial acetic acid, reflux | >85 |
| Acid chloride formation | Thionyl dichloride, reflux | ~90 |
| Acylation | N-acylation with amino acids | 93 |
This route is detailed in a 2021 study focusing on sulfonylbenzoic acid derivatives synthesis and characterization.
Novel Base-Mediated and Catalytic Oxidation Processes
Recent patent literature describes improved processes for preparing 2-nitro-4-(methylsulfonyl)benzoic acid, a close analog of this compound, addressing drawbacks of earlier methods such as low yield, impurity formation, and tedious purification.
Process Highlights
- Starting from 1-chloro-2-nitro-4-methylsulfonylbenzene, a base-mediated substitution reaction is performed in a fluid medium at controlled temperature to form an intermediate.
- The intermediate is then oxidized using nitric acid (20–30%) optionally with a catalyst and air bubbling.
- The reaction mixture is heated at a second predetermined temperature for a defined time.
- The product is isolated by cooling, filtration, washing, and solvent extraction to achieve high purity.
Advantages
- The process is economical and environmentally friendly.
- It minimizes formation of dinitro impurities, simplifying purification.
- Provides higher yields and purity compared to conventional oxidation methods.
| Step | Conditions | Notes |
|---|---|---|
| Base-mediated substitution | Controlled temperature in fluid medium | Intermediate formation |
| Oxidation | 20–30% HNO3, catalyst, air bubbling, heating | Reduced impurities |
| Isolation | Cooling, filtration, washing, solvent extraction | High purity product |
This method is described in a 2024 patent application offering a scalable and improved synthesis route.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[(2-Methylsulfonyl)phenyl]benzoic acid undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to modify the methylsulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Can yield sulfoxides or sulfones.
Reduction: : Can result in the formation of alkyl-substituted benzoic acids.
Substitution: : Can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: : [(2-Methylsulfonyl)phenyl]benzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules.
Catalyst Development: : Used in the development and study of novel catalysts for various chemical reactions.
Biology and Medicine
Pharmacological Research: : Studied for potential therapeutic applications due to its unique chemical structure and biological activity.
Bioavailability Studies: : Evaluated for its ability to be absorbed and utilized within biological systems.
Industry
Material Science: : Employed in the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.
Environmental Applications: : Investigated for its potential use in environmental remediation processes.
Mechanism of Action
[(2-Methylsulfonyl)phenyl]benzoic acid exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or cellular structures that it can bind to or modify.
Pathways Involved: : Cellular signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
[(2-Methylsulfonyl)phenyl]benzoic acid shares structural similarities with other benzoic acid derivatives but differs in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- The methylsulfonyl group’s strong electron-withdrawing nature (σₚ ≈ +1.6) increases acidity and stabilizes negative charges in redox reactions, as seen in Hammett plot analyses .
- Substituent position critically affects biological activity. For example, NCX-4040’s -ONO₂ group at the 4-position confers higher cytotoxicity than NCX-4016’s 3-position analog due to optimized steric and electronic interactions .
Enzyme Inhibition
- Human Thymidylate Synthase (hTS): this compound analogs exhibit higher affinity for the hTS monomer (Kᵢ ≈ 10⁻⁶ M) than the dimer (Kᵢ’ ≈ 1.7 × 10⁻⁵ M), suggesting a role in disrupting dimeric enzyme assembly . In contrast, hydroxybenzoic acids (e.g., danshen derivatives) primarily inhibit amyloid-β oligomerization via phenolic hydroxyl groups .
Cytotoxicity
- Nitroaspirin Derivatives: NCX-4040 (25 μM) reduces viability of cisplatin-resistant ovarian cancer cells by >60%, outperforming NCX-4016 (<30%) due to its NO-releasing -ONO₂ group at the 4-position . This compound’s cytotoxicity remains underexplored but is hypothesized to correlate with its protein-destabilizing effects.
Metabolic Stability
Functional Group Impact on Reactivity
- Electron-Withdrawing Groups (EWGs): Methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups enhance redox activity and ligand-receptor binding via charge stabilization. For example, 3,5-diiodo-4-hydroxybenzoic acid’s iodinated substituents enable 84% dehalogenase activity, while methylsulfonyl analogs may exhibit similar efficiency . Methoxy (-OCH₃) groups are electron-donating, reducing acidity but improving membrane permeability .
Hydroxyl Groups :
- Hydroxybenzoic acids (e.g., 4-hydroxybenzoic acid) show anti-amyloidogenic activity dependent on hydroxyl position. Para-hydroxyl groups are more effective than meta .
Q & A
Q. What are the recommended synthetic routes for [(2-Methylsulfonyl)phenyl]benzoic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Steps :
- Sulfonation : Introduce the methylsulfonyl group via sulfonation of a phenyl precursor using methanesulfonic acid or sulfur trioxide under controlled conditions.
- Oxidation : Convert intermediate thioether derivatives to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
- Carboxylic Acid Formation : Employ Friedel-Crafts acylation or carboxylation of the aromatic ring using CO₂ under high-pressure conditions.
- Purity Optimization :
Q. How can researchers characterize the structural and thermal properties of this compound?
Methodological Answer:
- Structural Analysis :
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles using single-crystal XRD. For example, similar sulfonyl benzoic acids exhibit orthorhombic crystal systems with hydrogen-bonded dimers .
- Spectroscopy : Confirm functional groups via FT-IR (S=O stretching at ~1350 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm and sulfonyl carbon at δ 45–50 ppm).
- Thermal Analysis :
- Melting Point : Measure using differential scanning calorimetry (DSC). The compound has a reported mp of 137–140°C .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?
Methodological Answer:
- Density Functional Theory (DFT) :
- Accuracy Considerations :
Q. How should discrepancies in experimental vs. computational data on molecular geometry be addressed?
Methodological Answer:
- Validation Strategies :
- Multi-Technique Comparison : Cross-validate XRD data with electron diffraction and computational results (e.g., bond length deviations <0.02 Å) .
- Solvent Effects : Account for solvent polarity in DFT simulations using implicit solvation models (e.g., PCM) to align with experimental NMR shifts.
- Error Analysis : Quantify systematic errors in computational methods (e.g., overestimation of sulfonyl group planarity) using benchmark datasets .
Q. What strategies exist for incorporating this compound into complex molecules for targeted biological activity?
Methodological Answer:
- Functionalization Approaches :
- Coupling Reactions : Use EDC/HOBt-mediated amidation to attach amine-containing pharmacophores to the carboxylic acid group.
- Click Chemistry : Introduce azide-alkyne cycloaddition at the sulfonyl group for bioconjugation.
- Biological Targeting :
- Design prodrugs by esterifying the carboxylic acid, as seen in sulfonamide-based enzyme inhibitors .
Q. How can solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Selection :
- Polar Aprotic Solvents : Enhance sulfonyl group electrophilicity in DMF or DMSO, accelerating SN2 reactions.
- Acidic Media : Use methanesulfonic acid to stabilize transition states in multi-step syntheses, as shown in thiazole-benzoic acid derivatization .
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
Methodological Answer:
Q. How do crystal packing forces affect the compound’s solid-state structure, and what implications does this have for material design?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
